(E)-non-2-en-8-yn-1-ol

Description

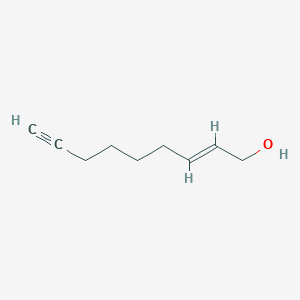

(E)-non-2-en-8-yn-1-ol is a monounsaturated enynol with a linear nine-carbon chain. Its structure features:

- An E-configured double bond between C2 and C3.

- A terminal triple bond between C8 and C7.

- A primary hydroxyl group at C1.

Its structural complexity may confer distinct physical properties, such as volatility and solubility, compared to simpler alcohols.

Properties

CAS No. |

173043-70-4 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(E)-non-2-en-8-yn-1-ol |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h1,7-8,10H,3-6,9H2/b8-7+ |

InChI Key |

OWVPYMMRAZHCQT-BQYQJAHWSA-N |

Isomeric SMILES |

C#CCCCC/C=C/CO |

Canonical SMILES |

C#CCCCCC=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-non-2-en-8-yn-1-ol can be achieved through several methods. One common approach involves the use of alkyne and alkene coupling reactions. For instance, a typical synthetic route may involve the coupling of an alkyne with an aldehyde or ketone, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of catalysts such as palladium or nickel, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-non-2-en-8-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The double and triple bonds can be reduced to yield saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-non-2-en-8-yn-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (E)-non-2-en-8-yn-1-ol involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, which can modify its structure and activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(E)-8-(1H-Indol-1-yl)-2,6-dimethyloct-7-en-2-ol

Key Features :

- Indole substituent at C8, introducing aromaticity.

- Branched alkyl chain with methyl groups at C2 and C5.

- Secondary alcohol at C2.

- E-configured double bond at C7–C6.

Comparison :

- Structural Complexity: The indole moiety and branching in this compound contrast with the linearity of (E)-non-2-en-8-yn-1-ol. These features likely enhance its bioactivity, as indole derivatives are common in pharmaceuticals and fragrances .

- Physical Properties: Methyl branching may reduce volatility compared to the linear enynol.

Apofarnesol (5,9-Undecadien-1-ol)

Key Features :

- 11-carbon chain with conjugated dienes (C5–C6 and C9–C10).

- Primary alcohol at C1.

Comparison :

- Chain Length and Unsaturation: Apofarnesol’s longer chain and conjugated dienes may increase UV absorption and susceptibility to oxidation, whereas the triple bond in this compound could promote cycloaddition or hydrogenation reactions.

- Natural Occurrence: Apofarnesol is identified in essential oils, suggesting natural biosynthesis pathways, while this compound’s origins remain unclear .

Caryolan-8-ol

Key Features :

- Tricyclic framework (6.3.1.0²,⁵) with a tertiary alcohol at C8.

Comparison :

- Structural Rigidity: Caryolan-8-ol’s fused rings limit conformational flexibility, contrasting sharply with the linear enynol. This rigidity may enhance its stability in fragrances or pharmaceuticals.

- Alcohol Type: As a tertiary alcohol, Caryolan-8-ol is less reactive in esterification or oxidation than the primary alcohol in this compound .

Data Table: Structural and Physical Properties

Biological Activity

(E)-non-2-en-8-yn-1-ol is an organic compound characterized by a unique structure that includes both double and triple bonds along with a hydroxyl group. This configuration imparts distinctive chemical reactivity and potential biological activities, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and industrial applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

The presence of the hydroxyl group allows for hydrogen bonding with biological molecules, influencing their function and stability.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains. The hydroxyl group enhances its interaction with microbial membranes, potentially leading to cell lysis or inhibition of growth.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit the proliferation of cancer cells. The compound's ability to interact with cellular targets through its reactive functional groups allows it to disrupt critical processes in cancer cell metabolism. Further studies are necessary to elucidate its mechanism of action and efficacy in vivo .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins, influencing their conformation and activity.

- Reactivity : The presence of both double and triple bonds enables the compound to participate in various chemical reactions, modifying its structure and enhancing its biological interactions.

- Target Interaction : It may act on multiple targets within cells, leading to broad-spectrum bioactivity .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-nonen-1-ol | Alkenyl Alcohol | Contains only a double bond; lacks a triple bond |

| 8-nonyn-1-ol | Alkyne Alcohol | Has a terminal alkyne but no double bond |

| Propynol | Propargyl Alcohol | Shorter carbon chain; primarily used as an industrial chemical |

| 3-Hydroxyoctyne | Alkyne Alcohol | Contains a hydroxyl group but differs in chain length |

This table illustrates how this compound's unique combination of functional groups may provide distinct reactivity patterns compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on various alkyne alcohols demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.

- Anticancer Research : In vitro studies have shown that derivatives of this compound can induce apoptosis in specific cancer cell lines, highlighting its potential for development into therapeutic agents .

- Pharmacological Applications : Ongoing research is exploring the use of this compound as a pharmaceutical intermediate due to its unique structural properties that may enhance drug efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.